2-(Furan-2-yl)indolizine-3-carbaldehyde
Overview
Description
Synthesis Analysis
A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides is developed, which provides a straightforward access to structurally diverse methylthio-substituted indolizine . A series of 1,2,3-trisubstituted indolizines are readily synthesized in modest yields .Physical And Chemical Properties Analysis
The molecular weight of ‘2-(Furan-2-yl)indolizine-3-carbaldehyde’ is 211.22 . The molecular formula is C13H9NO2 .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The furan nucleus is a crucial component in the search for novel drugs. Researchers have been inspired by the remarkable therapeutic efficacy of furan-related medicines. 2-(Furan-2-yl)indolizine-3-carbaldehyde can serve as a precursor for designing innovative antibacterial agents. Its structural versatility allows for the creation of diverse derivatives with potential antimicrobial activity against both gram-positive and gram-negative bacteria .
Biological Activity and Pharmacology
Beyond antibacterial properties, furans exhibit a wide range of biological effects. 2-(Furan-2-yl)indolizine-3-carbaldehyde has potential as an anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and even anticancer agent. Researchers explore its pharmacological profile and evaluate its impact on various biological targets .
Multicomponent Reactions (MCRs)
Multicomponent reactions provide access to complex molecules. Researchers have utilized 1H-Indole-3-carbaldehyde (a related compound) and its derivatives as ideal precursors for MCRs. These reactions allow efficient synthesis of diverse structures, including indolizines .
Materials Science and Innovative Methodologies
The synthesis and characterization of 2-(Furan-2-yl)indolizine-3-carbaldehyde contribute to the development of innovative methodologies. Researchers explore its applications in materials science, such as functional materials, sensors, and nanotechnology.
Mechanism of Action
Target of Action
Mode of Action
It’s known that furan-2-carbaldehydes, which are related compounds, are used as efficient green c1 building blocks to synthesize bioactive quinazolin-4 (3h)-ones by ligand-free photocatalytic c–c bond cleavage .
Biochemical Pathways
It’s known that furan-2-carbaldehydes, which are related compounds, are used in the synthesis of bioactive quinazolin-4 (3h)-ones .
properties
IUPAC Name |
2-(furan-2-yl)indolizine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-9-12-11(13-5-3-7-16-13)8-10-4-1-2-6-14(10)12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUAXOZSKIRWMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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